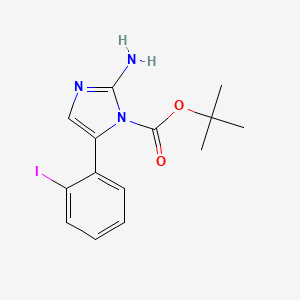

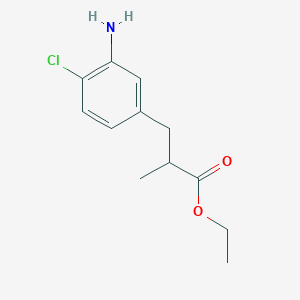

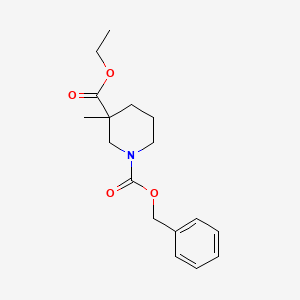

![molecular formula C13H16N2O3 B1442462 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol CAS No. 1333575-76-0](/img/structure/B1442462.png)

4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol

Übersicht

Beschreibung

“4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol” is a compound that contains a 1,2,4-oxadiazole heterocyclic ring . This five-membered ring has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities . It is a perfect framework for novel drug development .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole-based compounds has gained momentum due to their versatility in drug discovery . The synthesis often involves the use of readily available starting materials and a one-pot synthesis approach . This procedure typically yields good to excellent results (61–93%), and it also features a simple purification protocol .

Molecular Structure Analysis

Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . Among these isomers, the greatest interest is involved with 1,3,4-oxadiazoles .

Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole-based compounds are diverse. For instance, tert-butylamidoxime can be activated by PTSA–ZnCl2, resulting in the formation of a Lewis acid–ammonia complex as a leaving group, giving rise to the formation of the nitrile oxide .

Wissenschaftliche Forschungsanwendungen

Environmental Occurrence and Toxicity

Synthetic phenolic antioxidants, which include structures related to 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol, have been widely studied for their environmental occurrence, fate, human exposure, and toxicity. These compounds have been detected in various environmental matrices and human samples, indicating widespread exposure. Toxicity studies suggest potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity for some of these compounds, highlighting the need for future research on novel antioxidants with reduced toxicity and environmental impact Runzeng Liu & S. Mabury (2020).

Therapeutic Potential of Oxadiazole Derivatives

1,3,4-Oxadiazole, a core structure in related molecules, has been recognized for its binding efficiency with various enzymes and receptors due to its unique structural features, leading to a wide array of bioactivities. These include anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral activities, making oxadiazole derivatives a significant focus in drug development for treating various diseases G. Verma et al. (2019).

Synthesis and Pharmacology

Recent research progress highlights the synthesis and pharmacological applications of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. These compounds exhibit significant antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities, underscoring the potential of oxadiazole rings as biologically active units in pharmacological compounds Jing-Jing Wang et al. (2022).

Metal-Ion Sensing Applications

Oxadiazole scaffolds, particularly 1,3,4-oxadiazole derivatives, have been explored for their applications in chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites. These properties make them suitable for selective metal-ion sensing, contributing to the development of efficient sensors for environmental and biological applications D. Sharma, H. Om, & A. Sharma (2022).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-13(2,3)12-14-11(18-15-12)8-17-10-6-4-9(16)5-7-10/h4-7,16H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFWILXGZKLVJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=N1)COC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

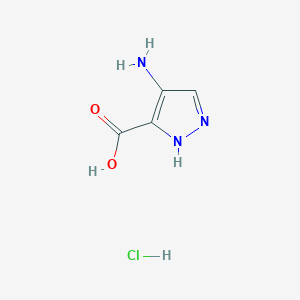

![3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1442381.png)

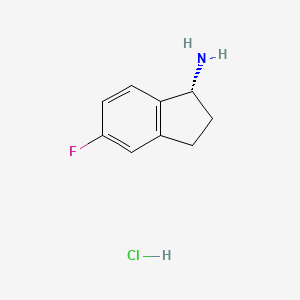

![[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442390.png)